Cas no 946317-21-1 (1-{2-5-(thiophen-2-yl)-1,2-oxazol-3-ylacetyl}piperidine-4-carboxamide)

1-{2-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]acetyl}piperidine-4-carboxamide is a heterocyclic compound featuring a thiophene-substituted oxazole core linked to a piperidine-4-carboxamide moiety. This structure imparts potential pharmacological relevance, particularly in medicinal chemistry, due to its hybrid scaffold combining oxazole’s bioisosteric properties with the thiophene ring’s electron-rich characteristics. The piperidine carboxamide group enhances solubility and bioavailability, making it a candidate for further exploration in drug discovery. Its synthetic versatility allows for derivatization, enabling structure-activity relationship studies. The compound’s distinct molecular architecture may offer selectivity in targeting specific biological pathways, though detailed mechanistic studies are required to validate its applications. Suitable for research use in lead optimization and biochemical screening.
1-{2-5-(thiophen-2-yl)-1,2-oxazol-3-ylacetyl}piperidine-4-carboxamide structure
946317-21-1 structure
商品名:1-{2-5-(thiophen-2-yl)-1,2-oxazol-3-ylacetyl}piperidine-4-carboxamide
CAS番号:946317-21-1
MF:C15H17N3O3S
メガワット:319.37878203392
CID:6086619
PubChem ID:16879586

1-{2-5-(thiophen-2-yl)-1,2-oxazol-3-ylacetyl}piperidine-4-carboxamide 化学的及び物理的性質

名前と識別子

    • 1-{2-5-(thiophen-2-yl)-1,2-oxazol-3-ylacetyl}piperidine-4-carboxamide
    • 1-(2-(5-(thiophen-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide
    • AKOS024487291
    • 1-[2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetyl]piperidine-4-carboxamide
    • 1-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetyl}piperidine-4-carboxamide
    • VU0627703-1
    • 946317-21-1
    • F5001-1358
    • インチ: 1S/C15H17N3O3S/c16-15(20)10-3-5-18(6-4-10)14(19)9-11-8-12(21-17-11)13-2-1-7-22-13/h1-2,7-8,10H,3-6,9H2,(H2,16,20)
    • InChIKey: BSPLJHMSWVLNBO-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC=C1C1=CC(CC(N2CCC(C(N)=O)CC2)=O)=NO1

計算された属性

  • せいみつぶんしりょう: 319.09906259g/mol
  • どういたいしつりょう: 319.09906259g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 426
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 118Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.5

1-{2-5-(thiophen-2-yl)-1,2-oxazol-3-ylacetyl}piperidine-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5001-1358-25mg
1-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetyl}piperidine-4-carboxamide
946317-21-1
25mg
$163.5 2023-09-10
Life Chemicals
F5001-1358-50mg
1-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetyl}piperidine-4-carboxamide
946317-21-1
50mg
$240.0 2023-09-10
Life Chemicals
F5001-1358-20μmol
1-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetyl}piperidine-4-carboxamide
946317-21-1
20μmol
$118.5 2023-09-10
Life Chemicals
F5001-1358-2mg
1-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetyl}piperidine-4-carboxamide
946317-21-1
2mg
$88.5 2023-09-10
Life Chemicals
F5001-1358-10μmol
1-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetyl}piperidine-4-carboxamide
946317-21-1
10μmol
$103.5 2023-09-10
Life Chemicals
F5001-1358-3mg
1-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetyl}piperidine-4-carboxamide
946317-21-1
3mg
$94.5 2023-09-10
Life Chemicals
F5001-1358-4mg
1-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetyl}piperidine-4-carboxamide
946317-21-1
4mg
$99.0 2023-09-10
Life Chemicals
F5001-1358-30mg
1-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetyl}piperidine-4-carboxamide
946317-21-1
30mg
$178.5 2023-09-10
Life Chemicals
F5001-1358-2μmol
1-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetyl}piperidine-4-carboxamide
946317-21-1
2μmol
$85.5 2023-09-10
Life Chemicals
F5001-1358-1mg
1-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetyl}piperidine-4-carboxamide
946317-21-1
1mg
$81.0 2023-09-10

1-{2-5-(thiophen-2-yl)-1,2-oxazol-3-ylacetyl}piperidine-4-carboxamide 関連文献

1-{2-5-(thiophen-2-yl)-1,2-oxazol-3-ylacetyl}piperidine-4-carboxamideに関する追加情報

Compound CAS No 946317-21-1: 1-{2-[5-(Thiophen-2-yl)-1,2-Oxazol-3-yl]acetyl}Piperidine-4-Carboxamide

The compound with CAS No 946317-21-1, named as 1-{2-[5-(Thiophen-2-yl)-1,2-Oxazol-3-yl]acetyl}Piperidine-4-Carboxamide, is a highly specialized organic molecule with significant potential in the field of pharmaceutical research and development. This compound has garnered attention due to its unique structural features and promising biological activities, making it a subject of interest for researchers in drug discovery and chemical synthesis.

CAS No 946317-21-1 refers to a specific entry in the Chemical Abstracts Service registry, which uniquely identifies this compound within the vast landscape of chemical substances. The name itself is a precise descriptor of its molecular structure, highlighting the presence of a thiophene ring, an oxazole moiety, and a piperidine carboxamide group. These structural elements contribute to the compound's pharmacological properties and its potential applications in therapeutic interventions.

The molecular structure of this compound is characterized by a piperidine ring fused with a carboxamide group at the 4-position. This piperidine core is connected via an acetyl linkage to a substituted oxazole ring. The oxazole moiety is further substituted with a thiophene ring at the 5-position, creating a heterocyclic system that enhances the molecule's stability and bioavailability. The integration of these heterocycles introduces unique electronic properties, which are critical for its interaction with biological targets.

Recent studies have explored the biological activity of this compound, particularly its potential as a modulator of various enzyme activities and receptor interactions. Researchers have reported that the thiophene and oxazole groups play a pivotal role in enhancing the molecule's ability to bind to specific protein targets. This has led to investigations into its potential as an inhibitor of kinases or other enzymes implicated in diseases such as cancer and neurodegenerative disorders.

In terms of synthesis, the compound can be prepared through a multi-step process involving coupling reactions, cyclization, and functional group transformations. The use of advanced synthetic techniques, such as microwave-assisted synthesis or catalytic cross-couplings, has enabled researchers to optimize the production process and improve yields. These advancements have made it feasible to scale up production for preclinical testing.

From an analytical standpoint, this compound has been characterized using various spectroscopic methods, including NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These analyses have confirmed the molecular structure and purity of the synthesized material, ensuring its reliability for further studies.

The pharmacokinetic profile of this compound has also been evaluated in preclinical models. Studies indicate that it exhibits moderate solubility in aqueous solutions and demonstrates reasonable permeability across biological membranes. These properties are essential for its absorption and distribution within the body, making it a viable candidate for oral or parenteral administration.

Moreover, toxicity studies have been conducted to assess the safety profile of this compound. Initial findings suggest that it has low acute toxicity at therapeutic doses, which is encouraging for its potential use in clinical settings. However, further long-term toxicity studies are required to fully evaluate its safety profile.

In conclusion, CAS No 946317-21-1 represents a promising molecule with significant potential in drug discovery and development. Its unique structural features, combined with recent advances in synthetic chemistry and biological evaluation techniques, position it as a valuable tool in addressing unmet medical needs.

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